(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine
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Overview
Description
(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine derivatives with methoxy-substituted reagents. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and functionalization to yield the desired pyrrolidine compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its chiral nature.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. This selective binding can result in specific biological effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the methoxy and pyrrolidinylmethyl groups.
Pyrrolopyrazine: Contains a pyrrole and pyrazine ring, exhibiting different biological activities compared to pyrrolidine derivatives.
Uniqueness
(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
OXYGMKLKPLZQII-NXEZZACHSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)CN2CCCC2 |
Canonical SMILES |
COC1CC(NC1)CN2CCCC2 |
Origin of Product |
United States |
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